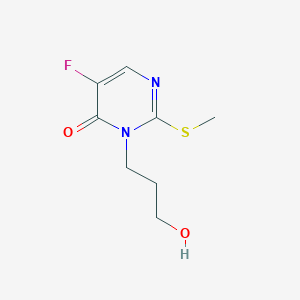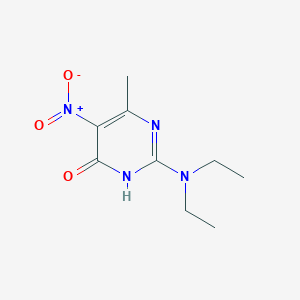![molecular formula C17H24N4O2 B12911140 2-Amino-6-{5-[3-(dimethylamino)phenoxy]pentyl}pyrimidin-4(1H)-one CAS No. 927435-04-9](/img/structure/B12911140.png)
2-Amino-6-{5-[3-(dimethylamino)phenoxy]pentyl}pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-(5-(3-(dimethylamino)phenoxy)pentyl)pyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of an amino group at the second position, a dimethylamino group attached to a phenoxy moiety, and a pentyl chain linking these functional groups to the pyrimidine core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(5-(3-(dimethylamino)phenoxy)pentyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of the Amino Group: The amino group at the second position can be introduced via nucleophilic substitution reactions using appropriate amines.
Attachment of the Phenoxy Moiety: The phenoxy group can be introduced through etherification reactions, where a phenol derivative reacts with an alkyl halide.
Linking the Pentyl Chain: The pentyl chain can be attached through alkylation reactions, using appropriate alkyl halides and base catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring or the phenoxy moiety, potentially leading to the formation of dihydropyrimidines or reduced phenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides, acyl chlorides, and bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of dihydropyrimidines or reduced phenols.
Substitution: Introduction of various alkyl, acyl, or aryl groups at the amino or phenoxy positions.
科学的研究の応用
2-Amino-6-(5-(3-(dimethylamino)phenoxy)pentyl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 2-Amino-6-(5-(3-(dimethylamino)phenoxy)pentyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of enzymatic activity, affecting various biochemical pathways.
類似化合物との比較
2-Amino-4,6-dimethylpyrimidine: Similar pyrimidine core with different substituents.
2-Amino-6-(4-methoxyphenyl)pyrimidin-4(3H)-one: Similar structure with a methoxy group instead of a dimethylamino group.
2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-one: Similar structure with a chloro group instead of a dimethylamino group.
Uniqueness: 2-Amino-6-(5-(3-(dimethylamino)phenoxy)pentyl)pyrimidin-4(3H)-one is unique due to the presence of the dimethylamino group and the pentyl chain, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
927435-04-9 |
|---|---|
分子式 |
C17H24N4O2 |
分子量 |
316.4 g/mol |
IUPAC名 |
2-amino-4-[5-[3-(dimethylamino)phenoxy]pentyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H24N4O2/c1-21(2)14-8-6-9-15(12-14)23-10-5-3-4-7-13-11-16(22)20-17(18)19-13/h6,8-9,11-12H,3-5,7,10H2,1-2H3,(H3,18,19,20,22) |
InChIキー |
NMWZMQYBIXSDGZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=CC=C1)OCCCCCC2=CC(=O)NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole](/img/structure/B12911068.png)

![2-Phenyl-3-sulfanylidenetetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B12911077.png)


![4,4-Dimethyl-2-[(2-methylphenyl)methyl]-1,2-oxazolidin-3-one](/img/structure/B12911095.png)




![3-[(4-Chlorophenyl)thio]-10-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12911118.png)

